
(3-Chloro-5-methylsulfonylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-methylsulfonylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-methylsulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired boronic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(3-Chloro-5-methylsulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
(3-Chloro-5-methylsulfonylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Chloro-5-methylsulfonylphenyl)boronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of the chlorine and methylsulfonyl groups can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and methylsulfonyl substituents, making it less reactive in certain contexts.
(3-Chloro-4-methylphenyl)boronic Acid: Similar structure but different substitution pattern, leading to different reactivity.
(4-Methylsulfonylphenyl)boronic Acid: Lacks the chlorine substituent, affecting its chemical behavior.
Uniqueness
(3-Chloro-5-methylsulfonylphenyl)boronic acid is unique due to the combination of the chlorine and methylsulfonyl groups on the phenyl ring. This unique substitution pattern imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and other research fields.
特性
分子式 |
C7H8BClO4S |
|---|---|
分子量 |
234.47 g/mol |
IUPAC名 |
(3-chloro-5-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 |
InChIキー |
VAGINRZSVGVYEX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)Cl)S(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


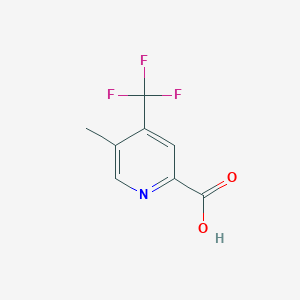
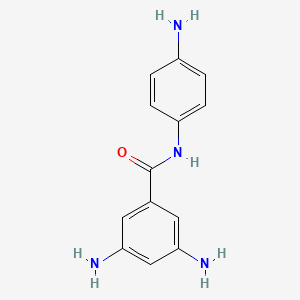
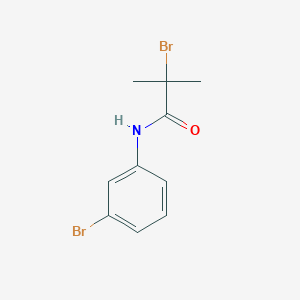




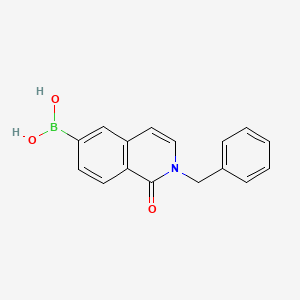
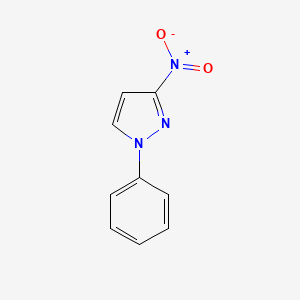

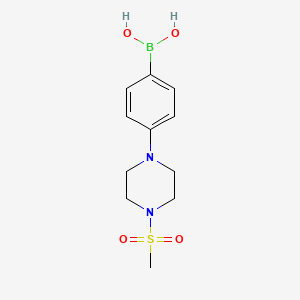
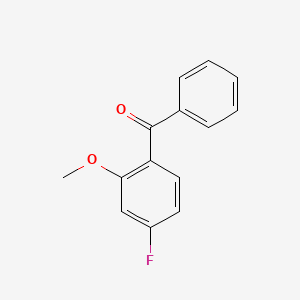
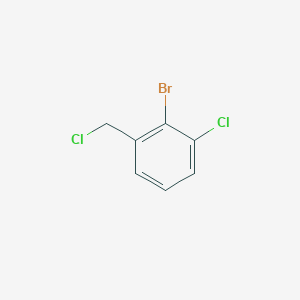
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
